2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorinated tetrahydrofuran ring and a triazine-dione moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the triazine-dione group. Key steps in the synthetic route may include:
Formation of the Tetrahydrofuran Ring: This step often involves the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Formation of the Triazine-Dione Moiety: This step involves the reaction of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triazine-dione moiety can be reduced to form amines using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LAH, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Amines
Substitution: Compounds with substituted functional groups
Scientific Research Applications
2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Modulating Receptor Activity: Affecting the activity of receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the fluorine atom, which may result in different chemical properties and biological activity.
2-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-trione: Contains an additional carbonyl group, which may affect its reactivity and stability.
Properties
CAS No. |
439579-23-4 |
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Molecular Formula |
C8H10FN3O5 |
Molecular Weight |
247.18 g/mol |
IUPAC Name |
2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H10FN3O5/c9-5-3(2-13)17-7(6(5)15)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16)/t3-,5-,6-,7-/m1/s1 |
InChI Key |
PRLLINGRDODXKC-SHUUEZRQSA-N |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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